molecular formula C9H8N2O2 B2480577 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde CAS No. 1427502-58-6

6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde

Cat. No. B2480577
CAS RN: 1427502-58-6
M. Wt: 176.175
InChI Key: UJFDNSLDSVOCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde" is of interest in the field of organic chemistry due to its structural uniqueness and potential applications in synthesizing heterocyclic compounds. This compound serves as a precursor for various synthetic pathways leading to tricyclic heterocycles, which are significant in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives involves the oxidation of tosylhydrazones of 2-allylamino-5-methoxypyrrole-3-carbaldehydes with lead tetraacetate. This process yields tricyclic heterocycles in good yields, showcasing the compound's role as a versatile synthon for constructing fused heterocyclic frameworks (El-Nabi, 2004).

Molecular Structure Analysis

Studies involving related compounds emphasize the importance of hydrogen bonding in determining the molecular structure. For instance, the analysis of hydrogen-bonded frameworks in related pyrimidine derivatives reveals the significant role of polarized electronic structures and intramolecular hydrogen bonding in stabilizing these compounds' molecular configurations (Low et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of "6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde" and its derivatives can be illustrated by their involvement in nucleophilic substitution reactions, leading to a diverse range of trisubstituted indole derivatives. Such reactions are pivotal for synthesizing novel heterocyclic compounds with potential pharmaceutical applications (Yamada et al., 2009).

Physical Properties Analysis

Quantum chemical studies on related heterocyclic compounds provide insights into their molecular geometry, vibrational frequencies, and electronic properties. These studies are crucial for understanding the compound's behavior under different conditions and its potential applications in material science (Evecen & Tanak, 2016).

Chemical Properties Analysis

The Vilsmeier–Haack reaction has been utilized to synthesize novel carbaldehydes, such as 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes. These compounds further react to form chalcone analogues and dipyrazolopyridines, showcasing the versatility of "6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde" in heterocyclic chemistry (Quiroga et al., 2010).

Scientific Research Applications

  • Synthesis of Fused Heterocycles : This compound has been used as a synthon in the synthesis of various fused heterocycles. For instance, it is instrumental in creating Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, showcasing its utility in constructing complex molecular structures (El-Nabi, 2004).

  • Photophysical Properties : Research has also explored its photophysical properties. In a study, a novel synthon similar to 6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde was synthesized, leading to the development of tricyclic, tetracyclic, and pentacyclic N-heterocycles. This research highlights its potential in optical and electronic applications (Deore, Dingore, & Jachak, 2015).

  • Structural Studies : The compound has been a subject of structural analysis. A study investigated the effect of 3-substitution on the structures of Pyrrole-2-carbaldehydes, contributing to a better understanding of the electronic properties and structural distortions in related compounds (Despinoy et al., 1998).

  • Nucleophilic Substitution Reactions : It's also used to study nucleophilic substitution reactions. One research demonstrated its versatility as an electrophile, leading to the synthesis of 2,3,6-trisubstituted indole derivatives (Yamada et al., 2009).

  • Synthesis of Novel Ring Systems : Its application extends to novel ring system synthesis, such as the pyrrolo[2,1-c][1,4]benzodiazocine ring system (Koriatopoulou, Karousis, & Varvounis, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-3-9-8(10-4-7)2-6(5-12)11-9/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFDNSLDSVOCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.